

Application Note: High-Performance Chromatographic Separation of Sofosbuvir and Sofosbuvir Impurity M

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of the antiviral drug Sofosbuvir from its process-related impurity, **Sofosbuvir Impurity M**. The described protocol is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability testing of Sofosbuvir in bulk drug substances and pharmaceutical formulations. All experimental parameters and quantitative data are presented to facilitate straightforward implementation in a laboratory setting.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the final drug product. Therefore, robust analytical methods are required to detect and quantify these impurities. **Sofosbuvir Impurity M**, a process-related impurity, is one such substance that requires careful monitoring. This document provides a detailed protocol for the chromatographic separation of Sofosbuvir and **Sofosbuvir Impurity M**, ensuring the quality and consistency of the active pharmaceutical ingredient (API).



Chemical Structures

Compound	Molecular Formula	Molecular Weight	
Sofosbuvir	C22H29FN3O9P	529.16 g/mol [1]	
Sofosbuvir Impurity M	C22H30N3O10P	527.46 g/mol [2][3]	

Experimental ProtocolsInstrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

Parameter	Recommended Condition
HPLC System	Agilent 1200 series or equivalent with UV/PDA Detector
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm
Mobile Phase	0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[4][5]
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm[4][5]
Injection Volume	10 μL
Column Temperature	25°C
Data Acquisition	LC Solution Software or equivalent

Preparation of Solutions

Diluent: A mixture of Water and Acetonitrile in a 50:50 ratio is used as the diluent.[5]

Standard Stock Solution:



- Accurately weigh and transfer 400 mg of Sofosbuvir reference standard and 25 mg of
 Sofosbuvir Impurity M reference standard into a 100 mL volumetric flask.[5]
- Add approximately 70 mL of diluent and sonicate to dissolve.
- Dilute to the mark with the diluent and mix well.

Working Standard Solution:

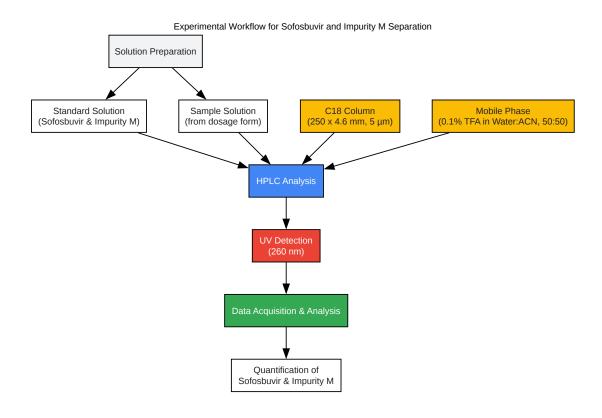
- Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
- Dilute to the mark with the diluent and mix well. This solution contains 0.4 mg/mL of Sofosbuvir and 0.025 mg/mL of Sofosbuvir Impurity M.[5]

Sample Preparation (for Tablet Dosage Form):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 200 mL volumetric flask.[1]
- Add approximately 150 mL of diluent and sonicate for 30 minutes with intermittent shaking.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent.
- Filter the solution through a 0.45 μm nylon syringe filter.
- Transfer 1.5 mL of the filtered solution into a 200 mL volumetric flask and dilute to the mark with the diluent.[1]

Experimental Workflow





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Caption: Workflow for the chromatographic separation of Sofosbuvir and Impurity M.

Data Presentation

The following table summarizes the expected quantitative data from the described chromatographic method.



Analyte	Retention Time (min)	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Sofosbuvir	~3.674[4][5]	160 - 480[4][5]	0.04[4][5]	0.125[4][5]
Sofosbuvir Impurity M	~5.704[4][5]	10 - 30[4][5]	0.12[4][5]	0.375[4][5]

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column, and laboratory conditions.

System Suitability

To ensure the validity of the analytical method, system suitability parameters should be evaluated before sample analysis. The following are typical acceptance criteria:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Resolution	≥ 2.0 between Sofosbuvir and Impurity M
% RSD for replicate injections	≤ 2.0%

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of Sofosbuvir and its process-related impurity, **Sofosbuvir Impurity M**. The method is straightforward to implement and can be readily integrated into quality control workflows for the analysis of bulk drug substances and finished pharmaceutical products. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.



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References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Sofosbuvir impurity M | 2095551-10-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
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